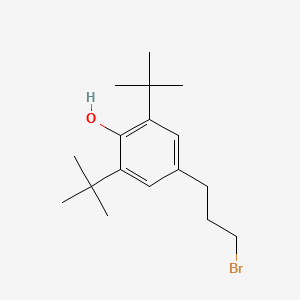
1-(Tetrahydro-2H-thiopyran-4-YL)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydro-2H-thiopyran-4-yl)hydrazine is a chemical compound with the molecular formula C5H12N2S. It is characterized by the presence of a tetrahydrothiopyran ring and a hydrazine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-thiopyran-4-yl)hydrazine typically involves the reaction of tetrahydrothiopyran with hydrazine. One common method includes the following steps:
Starting Material: Tetrahydrothiopyran.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The mixture is heated to around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of (Tetrahydro-2H-thiopyran-4-yl)hydrazine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2H-thiopyran-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(Tetrahydro-2H-thiopyran-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Tetrahydro-2H-thiopyran-4-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydrothiopyran ring may also contribute to its overall biological activity by enhancing its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-ol: Similar in structure but contains a hydroxyl group instead of a hydrazine group.
Tetrahydro-2H-pyran-4-ylhydrazine: Contains an oxygen atom in the ring instead of sulfur.
Tetrahydro-4H-thiopyran-4-one: Contains a ketone group instead of a hydrazine group.
Uniqueness
(Tetrahydro-2H-thiopyran-4-yl)hydrazine is unique due to the presence of both a tetrahydrothiopyran ring and a hydrazine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
683744-65-2 |
|---|---|
Molecular Formula |
C5H12N2S |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
thian-4-ylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-5-1-3-8-4-2-5/h5,7H,1-4,6H2 |
InChI Key |
WACNPOBRYRXJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8799829.png)



![4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline](/img/structure/B8799876.png)

![Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8799897.png)



![L743872; L-743872; L 743872; MK 0991; MK-0991; MK0991; Caspofungin acetate;Cancidas; (10S,12R)-N-((2R,6S,9S,11S,12S,14aS,15S,20R,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide diacetate;Caspofungin diacetate](/img/structure/B8799918.png)

